N,N-diethyl-2-[3-[2-(4-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide

Drug-likeness Lipophilicity Physicochemical profiling

Researchers exploring indole-glyoxylamide SAR for PHGDH, HIV entry, or NMT targets face a critical gap: the 4-methylpiperidine analog is commercially unavailable for direct functional comparison. CAS 872843-56-6 fills this void as a highly differentiated scaffold-hopping probe. Class-level SAR shows 4-methylpiperidine uniquely retains PHGDH potency where other amines fail (Mullarky et al., 2019). Its structural divergence from BMS piperazine series enables direct gp120 affinity and resistance profiling. Ready stock with guaranteed purity eliminates custom synthesis delays.

Molecular Formula C22H29N3O3
Molecular Weight 383.492
CAS No. 872843-56-6
Cat. No. B2824232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-2-[3-[2-(4-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide
CAS872843-56-6
Molecular FormulaC22H29N3O3
Molecular Weight383.492
Structural Identifiers
SMILESCCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCC(CC3)C
InChIInChI=1S/C22H29N3O3/c1-4-23(5-2)20(26)15-25-14-18(17-8-6-7-9-19(17)25)21(27)22(28)24-12-10-16(3)11-13-24/h6-9,14,16H,4-5,10-13,15H2,1-3H3
InChIKeyIOXCQXDEUFTRLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Indole Glyoxylamide (CAS 872843-56-6): Identity & Procurement


N,N-diethyl-2-[3-[2-(4-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide (CAS 872843-56-6; molecular formula C22H29N3O3; MW 383.49) is a fully synthetic indole-3-glyoxylamide derivative bearing a 4-methylpiperidine ring at the glyoxylamide terminus and an N,N-diethylacetamide side chain at the indole N1 position [1]. It belongs to a broader chemotype of indole-oxoacetyl-piperidine/piperazine compounds that have been investigated in patent literature for antiviral (HIV entry), anticancer (PHGDH inhibition), and N-myristoyltransferase (NMT) inhibitory applications [2]. Critically, this specific compound is not indexed in PubChem, ChEMBL, or PubMed with any bioactivity data, and the ZINC database explicitly records no known activity or publication citations for this substance [1]. Its procurement value is therefore defined by its distinct structural features relative to positionally isomeric and substitution-variant analogs within screening libraries.

Chemotype Indole-3-oxoacetyl-4-methylpiperidine scaffold, distinct from piperazine or 2-methyl isomers
Library fit Scaffold-hopping probe for PHGDH, HIV gp120, or NMT inhibitor screening campaigns
Data status No public bioactivity records; structural novelty defines procurement value

Why Generic Substitution Fails for CAS 872843-56-6


Within the indole-3-glyoxylamide chemotype, even minor alterations to the piperidine substitution pattern—ring position, methyl count, or N-alkyl chain—can produce large shifts in target binding, selectivity, and cellular potency. In a published structure–activity relationship (SAR) study on indole amide inhibitors of human phosphoglycerate dehydrogenase (PHGDH), the 4-methylpiperidine analog (compound 14) uniquely retained inhibitory potency among a panel of structurally varied amines, whereas introduction of alternative bulky amino moieties at the same position abrogated activity entirely [1]. Similarly, across the broader indole-oxoacetyl antiviral patent space, replacement of piperazine with piperidine or alteration of piperidine ring substituents was shown to modulate HIV gp120 binding affinity by orders of magnitude [2]. These class-level SAR observations demonstrate that the 4-methylpiperidine-bearing compound CAS 872843-56-6 is not functionally interchangeable with its 2-methyl, 2-ethyl, unsubstituted piperidine, or 2,6-dimethyl congeners; direct experimental confirmation of differential activity is required but remains absent from the public literature at the time of this analysis.

Positional isomer mismatch
4-Methylpiperidine imparts distinct steric and lipophilic character vs. 2-methyl or 2,6-dimethyl isomers; binding geometry may shift significantly.
Piperidine vs. piperazine core
Replacing piperazine with 4-methylpiperidine eliminates a key H-bond donor; antiviral pharmacophore context may differ from patented piperazine series.
Absence of direct comparator data
No experimental target engagement data exist for this compound; interchangeability with positional isomers requires de novo validation.

Differentiation Evidence vs. Structural Analogs (CAS 872843-56-6)


Piperidine Positional Isomers: Physicochemical Comparison

The 4-methylpiperidine substituent on CAS 872843-56-6 confers a distinct topological polar surface area (TPSA) and lipophilicity profile compared to its 2-methyl and 2,6-dimethyl positional isomers. The 4-methyl group is equatorially disposed on the piperidine ring, minimizing steric clash with the oxoacetyl carbonyl and preserving rotational freedom of the glyoxylamide linker, whereas 2-methyl and 2,6-dimethyl substitution introduce axial steric bulk adjacent to the amide bond, which can restrict accessible conformations and alter target-binding geometry. The computed logP for CAS 872843-56-6 is 3.567 [1]; no matching experimental logP values for the comparator analogs are publicly available, and these comparisons remain at the level of structural inference.

Physicochemical identity
Class-level inference
Computed logP 3.567 (ZINC15) vs. no data for 2-methyl or 2,6-dimethyl isomers
Lipophilicity profile may differ across piperidine positional isomers
No experimental logP or solubility data available for comparators
Drug-likeness Lipophilicity Physicochemical profiling

4-Methylpiperidine PHGDH Inhibitory Activity

Mullarky et al. (2019) reported a series of indole amide inhibitors of human PHGDH. In a focused SAR exploration of the amine moiety (part C), the 4-methylpiperidine analog (compound 14) was the only bulky amine that preserved inhibitory potency; all other large amines, including morpholine, thiomorpholine, and N-methylpiperazine analogs, lost activity entirely [1]. While the scaffold in that study differs from CAS 872843-56-6 (the Mullarky compounds utilize a thioamide or amide linker rather than an oxoacetyl linker, and a different indole N-substitution), the observation that 4-methylpiperidine uniquely tolerates steric demand at this vector provides class-level support that the 4-methylpiperidine motif in CAS 872843-56-6 is structurally non-redundant with other piperidine isomers.

PHGDH SAR
Class-level inference
4-Methylpiperidine analog retained potency; morpholine, thiomorpholine, N-methylpiperazine analogs abolished activity
Supports 4-methylpiperidine motif as non-redundant in this chemotype
Scaffold differs from CAS 872843-56-6 (thioamide/amide linker vs. oxoacetyl)
PHGDH inhibition Cancer metabolism Serine synthesis pathway

Antiviral Pharmacophore: Piperazine vs. Piperidine

The Bristol-Myers Squibb antiviral indoleoxoacetyl chemotype, exemplified in US Patent US6469006B1, establishes that the oxoacetyl linker connecting the indole core to a cyclic amine is a critical pharmacophoric element for HIV gp120 binding [1]. The patent series exclusively claims piperazine derivatives, whereas CAS 872843-56-6 replaces the piperazine with a 4-methylpiperidine. This substitution eliminates one hydrogen-bond acceptor and replaces the basic secondary amine of piperazine with a tertiary amine incapable of equivalent hydrogen-bond donation. In the patent SAR, piperazine N-substitution dramatically modulated antiviral potency (IC50 shifts from sub-nanomolar to >1 µM) [1]. By extrapolation, the piperidine-for-piperazine swap in CAS 872843-56-6 is expected to produce a fundamentally different target interaction profile, rendering it a distinct screening entity for antiviral or selectivity counterscreens.

HIV gp120 pharmacophore
Class-level inference
Piperazine series: sub-nM IC50; 4-methylpiperidine compound: no antiviral data
Piperidine substitution may shift gp120 binding profile relative to piperazine
Patent SAR from US6469006B1; no head-to-head comparison possible
HIV entry inhibition gp120 antagonist Antiviral chemotype

N-Myristoyltransferase: Piperidinyl-Indole & PDB 4CGN Overlap

Crystal structures of Leishmania major NMT in complex with piperidinyl-indole inhibitors (PDB entries 4CGL, 4CGM, 4CGN, 4CGO; resolution 1.69–1.95 Å) reveal that the piperidine ring occupies a well-defined hydrophobic groove adjacent to the myristoyl-CoA binding site, with the indole ring making π-stacking interactions with Tyr217 and the linker forming hydrogen bonds to the peptide-binding cleft [1]. The inhibitor in PDB 4CGN (ligand 7AH: 2-(4-fluorophenyl)-N-(3-piperidin-4-yl-1H-indol-5-yl)ethanamide) shares the indole-piperidine pharmacophore but differs in linker chemistry from the oxoacetyl linkage of CAS 872843-56-6. The oxoacetyl linker is more conformationally constrained and presents an additional hydrogen-bond acceptor, which may engage different residues in the NMT active site or confer selectivity against the human NMT ortholog.

NMT structural template
Class-level inference
PDB 4CGN (1.69 Å) with piperidinyl-indole inhibitor; oxoacetyl linker absent in reference ligand
Oxoacetyl linker may engage distinct NMT binding-site residues
Linker chemistry and indole N-substitution differ from CAS 872843-56-6
N-myristoyltransferase Antiparasitic X-ray crystallography

Absence of Direct Bioactivity Data

A systematic search of PubMed, ChEMBL, PubChem, BindingDB, and patent databases identified no peer-reviewed publication, curated bioactivity record, or patent example that contains experimental IC50, Ki, EC50, or any other quantitative pharmacological parameter for CAS 872843-56-6. The ZINC database entry (ZINC49059334) explicitly confirms: 'This substance is not reported in any publications per ChEMBL' and 'There is no known activity for this compound' [1]. All comparator evidence presented above is therefore class-level inference drawn from structurally adjacent chemotypes. Potential purchasers should treat this compound as a data-poor screening entity requiring de novo characterization. The closest analogs with publicly available bioactivity data are the BMS piperazine series (HIV entry, multiple patents) and the Mullarky indole amide series (PHGDH, 2019 BMCL paper), neither of which contains the exact CAS 872843-56-6 structure.

Bioactivity data gap
Data to verify
0 bioactivity records in ChEMBL, PubChem, BindingDB; ZINC confirms no known activity
Procurement value rests entirely on structural novelty and scaffold-hopping potential
De novo characterization required; all comparator evidence is class-level
Data gap Screening compound Procurement caveat

Recommended Research Applications (CAS 872843-56-6)


PHGDH Scaffold-Hopping Screening

Given the class-level SAR from Mullarky et al. (2019) showing that a 4-methylpiperidine-bearing indole amide uniquely retains PHGDH inhibitory activity, CAS 872843-56-6 can serve as a scaffold-hopping probe to test whether the oxoacetyl linker is tolerated in the PHGDH NAD+ pocket. Direct comparison with the published amide and thioamide analogs would establish whether the additional carbonyl oxygen in the oxoacetyl linker enhances or diminishes binding affinity [1].

Antiviral Selectivity Counterscreen vs. BMS Piperazine

The replacement of piperazine with 4-methylpiperidine in CAS 872843-56-6 generates a structurally distinct analog of the extensively patented BMS HIV entry inhibitor series. Inclusion of this compound in an HIV gp120 binding or viral entry assay alongside a reference piperazine analog (e.g., BMS-705) would provide direct evidence on whether the piperidine-to-piperazine substitution alters antiviral potency, selectivity window, or resistance profile [2].

NMT Structure-Based Docking (PDB 4CGN)

The high-resolution co-crystal structure of Leishmania major NMT with a piperidinyl-indole inhibitor (PDB 4CGN, 1.69 Å) provides a validated computational docking template. CAS 872843-56-6 can be docked into this structure to predict whether the oxoacetyl linker engages additional hydrogen-bonding residues, guiding rational design of analogs with enhanced selectivity for the parasite enzyme over human NMT [3].

Physicochemical Reference for Indole-Glyoxylamide Library

With a computed logP of 3.567, molecular weight of 383.49, and 6 hydrogen-bond acceptors [4], CAS 872843-56-6 occupies a favorable drug-like chemical space. It can serve as a reference compound for calibrating chromatographic logP measurements, solubility assays, and permeability screens across a panel of indole-glyoxylamide analogs with varying piperidine substitution patterns.

Application
Selection Property
Validation Focus
PHGDH inhibition pathway studies
4-Methylpiperidine motif tolerance in oxoacetyl-linked indole
Enzymatic activity comparison with amide/thioamide analogs
HIV gp120 binding assay screening
Piperidine vs. piperazine pharmacophore contrast
Binding affinity shift relative to reference piperazine inhibitor
Leishmania NMT docking studies
Indole-piperidine scaffold alignment to PDB 4CGN
Oxoacetyl linker hydrogen-bonding potential and selectivity prediction
Physicochemical reference library
Drug-like computed logP and H-bond acceptor profile
Experimental logP, solubility, and permeability calibration
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